molecular formula C17H23N3O2 B4547331 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine

1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine

Cat. No.: B4547331
M. Wt: 301.4 g/mol
InChI Key: XDHSBKHIFKNTBV-UHFFFAOYSA-N
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Description

1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.17902698 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives play a significant role in medicinal chemistry due to their broad spectrum of biological activities. They have been investigated for their potential as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant agents. The synthesis of pyrazole heterocycles is crucial for developing biologically active compounds that can serve as templates for medicinal chemistry and combinatorial chemistry applications (Dar & Shamsuzzaman, 2015).

Pyrazoline-based Therapeutic Applications

Pyrazolines, another important class of nitrogen-containing heterocyclic compounds, have been found to possess diverse biological properties, prompting significant research activity in this area. These compounds have shown promising pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The development of new pyrazoline derivatives has been a focus of pharmaceutical research, with several compounds synthesized and patented for their biological effects (Shaaban, Mayhoub, & Farag, 2012).

Synthesis and Applications of Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged heterocycle in drug discovery, displaying a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of this scaffold have gained attention, with many lead compounds derived for various disease targets. The synthesis and exploration of this scaffold offer potential for developing new drug candidates (Cherukupalli et al., 2017).

Properties

IUPAC Name

[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-12-6-8-19(9-7-12)17(21)16-5-4-15(22-16)11-20-14(3)10-13(2)18-20/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHSBKHIFKNTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(O2)CN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine
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1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine
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1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine
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1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine
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1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine
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1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.